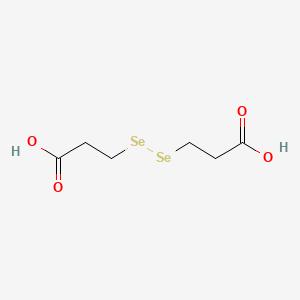

3,3'-Diselenobispropionic acid

描述

准备方法

3,3-二硒代二丙酸的合成涉及多个步骤。 一种常见的方法包括在特定条件下使硒代半胱氨酸与丙酸反应 . 该过程通常涉及使用碳二亚胺偶联剂来促进二硒化物的形成 . 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对产率和纯度进行优化 .

化学反应分析

3,3-二硒代二丙酸会发生各种化学反应,包括氧化、还原和取代 . 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,3,3-二硒代二丙酸的氧化会导致硒酸衍生物的形成 .

科学研究应用

Anticancer Applications

Mechanism of Action:

3,3'-Diselenobispropionic acid has been studied for its potential as an anticancer agent. It exhibits properties that can modulate cellular responses to oxidative stress and enhance the efficacy of radiotherapy. Research indicates that DSePA can scavenge reactive oxygen species (ROS), thereby protecting normal tissues during radiation exposure while selectively targeting cancer cells .

Case Study:

A study demonstrated that deuterated derivatives of DSePA showed a significantly higher therapeutic index in cancerous cells compared to non-cancerous cells. The deuteration process reduced cytotoxicity in healthy cells while maintaining effectiveness against cancerous cell lines, indicating the potential for developing safer cancer therapies .

Wound Healing Applications

Biomimetic Gel Development:

DSePA has been incorporated into gelatin gels to create a nitric oxide (NO) generating material for topical wound healing applications. Nitric oxide plays a crucial role in promoting angiogenesis and collagen deposition during wound healing. The DSePA-immobilized gelatin gel demonstrated enhanced wound healing properties in murine models by accelerating epithelization and collagen formation at the wound site .

Research Findings:

In vivo studies confirmed that the application of this gel significantly improved healing rates compared to controls, showcasing DSePA's utility in regenerative medicine and topical therapies .

Antioxidant and Anti-inflammatory Applications

Oxidative Stress Reduction:

DSePA serves as an effective antioxidant, reducing oxidative stress and inflammation in biological systems. Its mechanism involves the modulation of redox enzymes and scavenging ROS, which contributes to its protective effects against various diseases associated with oxidative damage .

Case Studies:

Research has shown that DSePA can be utilized in formulations aimed at mitigating oxidative stress-related conditions, enhancing its potential as a therapeutic agent in inflammatory diseases and neurodegenerative disorders .

Redox-Active Compound

Biochemical Activity:

As a redox-active compound, DSePA exhibits moderate glutathione peroxidase-like activity, making it valuable in biochemical research focused on redox biology. Its ability to interact with various biological molecules allows it to play a role in cellular signaling pathways related to oxidative stress responses .

Therapeutic Insights:

The pharmacokinetic profile of DSePA suggests significant absorption in lung tissues, making it a candidate for targeted therapies in pulmonary conditions exacerbated by oxidative stress or inflammation .

Summary Table of Applications

作用机制

3,3-二硒代二丙酸的作用机制涉及其抗氧化特性。 它通过维持抗氧化酶的活性并降低氧化应激来发挥其作用 . 该化合物与人血清白蛋白等分子靶标相互作用,这有助于其在体内的转运和分布 . 它还抑制细胞凋亡和炎症,有助于其对辐射损伤的保护作用 .

相似化合物的比较

3,3-二硒代二丙酸与其他类似化合物相比具有独特之处,这是由于其特定的结构和性质。 类似的化合物包括硒代半胱氨酸和其他有机硒化合物 . 3,3-二硒代二丙酸因其水溶性、稳定性和低毒性而脱颖而出 . 它能够在有机合成中充当催化剂及其放射防护特性进一步突出了其独特性 .

生物活性

3,3'-Diselenobispropionic acid (DSePA) is a selenocystine derivative that has garnered attention for its diverse biological activities, particularly in the fields of radioprotection and anticancer therapy. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C6H10O4Se2

- Molecular Weight : 206.18 g/mol

- CAS Number : 23837

DSePA exhibits its biological effects through several mechanisms:

- Antioxidant Activity : DSePA has been shown to enhance the levels of endogenous antioxidants like glutathione and superoxide dismutase in various tissues, thereby mitigating oxidative stress caused by radiation exposure .

- Radioprotection : The compound provides protection against radiation-induced damage in multiple organ systems, including the liver and gastrointestinal tract. It reduces lipid peroxidation and protein carbonylation, which are indicators of oxidative damage .

- Anti-apoptotic Effects : DSePA has been observed to inhibit radiation-induced apoptosis by modulating the expression of apoptotic genes such as BAX and Bcl-2, promoting cell survival during oxidative stress .

- Cytokine Modulation : The compound suppresses inflammatory cytokines and chemokines involved in radiation-induced lung pneumonitis, indicating its potential as a therapeutic agent for managing radiation side effects .

Table 1: Summary of Biological Activities of DSePA

Case Studies

-

In Vivo Radioprotection Study :

A study conducted on Swiss albino mice demonstrated that administration of DSePA at a dose of 2 mg/kg body weight prior to gamma radiation exposure significantly reduced hepatic damage and improved survival rates by approximately 35% over a 30-day period . -

Thoracic Radiation-Induced Pneumonitis :

In a model where mice were subjected to thoracic irradiation, oral administration of DSePA (2.5 mg/kg) delayed the onset of symptomatic pneumonitis by 45 days and improved survival outcomes compared to controls. The treatment effectively reduced neutrophil infiltration and inflammatory cytokine levels in bronchoalveolar lavage fluid .

Recent Research Findings

Recent studies have further elucidated the potential of DSePA in cancer therapy:

- A study highlighted that deuterated derivatives of DSePA exhibited a five-fold higher therapeutic index in cancer cell lines compared to non-cancerous cells, suggesting enhanced selectivity for cancer treatment while minimizing toxicity to normal cells .

- Another investigation revealed that DSePA could selectively inhibit cancer cell proliferation while sparing normal cells, reinforcing its potential as an anticancer agent .

属性

IUPAC Name |

3-(2-carboxyethyldiselanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4Se2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJLEYVRLPNPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Se][Se]CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224006 | |

| Record name | Propionic acid, 3,3'-diselenodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-58-3 | |

| Record name | Diselenodipropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7370-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',3-Diselenodipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3,3'-diselenodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7370-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',3-DISELENODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SP2QS73W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。